Furan-3-carboxamide
Overview
Description
Furan-3-carboxamide is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is known for its unique chemical structure, which includes a carboxamide group attached to the third carbon of the furan ring
Scientific Research Applications
Furan-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound derivatives have shown potential as antimicrobial and antifungal agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
Furan-3-carboxamide is a furan derivative that has been found to exhibit a wide range of biological and pharmacological characteristics Furan derivatives have been employed as medicines in a number of distinct disease areas , suggesting a broad spectrum of potential targets.
Mode of Action
Furan derivatives are known for their reactivity . They have been used in the synthesis of numerous innovative antibacterial agents , indicating that they may interact with their targets to inhibit bacterial growth
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may influence multiple biochemical pathways
Result of Action
Furan derivatives have been employed as medicines in a number of distinct disease areas , suggesting that they may have a variety of molecular and cellular effects
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Furan-3-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, this compound has been found to inhibit certain enzymes, leading to alterations in metabolic flux and cellular processes . Additionally, it can form complexes with proteins, affecting their function and stability .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways and upregulating pro-apoptotic genes . Furthermore, it has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, it can interact with transcription factors, modulating gene expression and influencing cellular responses . These interactions contribute to its therapeutic potential and its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis . Additionally, this compound can affect the levels of specific metabolites, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and distribution within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, where it can affect mitochondrial function and energy production . These localization patterns are often mediated by targeting signals and post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. This reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Another method involves the use of β-keto compounds and vinyl dichlorides in a base-promoted domino reaction. This approach is operationally simple and provides a straightforward route to substituted furan derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid or other oxidized derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield furan-3-carboxylic acid, while reduction can produce furan-3-amine derivatives.
Comparison with Similar Compounds
Furan-3-carboxamide can be compared with other similar compounds, such as:
Furan-2-carboxamide: Similar structure but with the carboxamide group attached to the second carbon of the furan ring.
Furan-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Furan-2-carboxylic acid: Similar to furan-3-carboxylic acid but with the carboxylic acid group attached to the second carbon.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
furan-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHZPOXCLTFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591586 | |
Record name | Furan-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-35-8 | |
Record name | 3-Furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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